1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c23-17-10-8-15(9-11-17)16-5-3-4-12-25(14-16)22(27)21(26)19-13-24-20-7-2-1-6-18(19)20/h1-2,6-11,13,16,24H,3-5,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHBUGPFSXIDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Azepane-Indole-Dione Assembly
Multicomponent Aza-[4 + 3] Cycloaddition Strategy
Recent developments in azepine synthesis demonstrate the feasibility of constructing seven-membered nitrogenous rings via cooperative cycloaddition. A four-component reaction system involving an α-amino acid derivative, 4-fluorobenzaldehyde, indole-3-carboxaldehyde, and a diketone precursor could theoretically yield the target compound through a self-sorting mechanism. The proposed pathway involves:
- Imine Formation : Condensation of 4-fluorobenzaldehyde with a primary amine generated in situ from the amino acid
- Indole Activation : Generation of an indol-3-yl cation through acid-catalyzed activation
- Cycloaddition : Cooperative aza-[4 + 3] cyclization between the imine and indolyl cation intermediates
This approach mirrors methodology successfully employed for azepino[3,4-b]indoles, adapted for diketone incorporation through careful selection of starting materials.
Table 1: Hypothetical Reaction Conditions for Cycloaddition Approach
| Component | Role | Equivalent | Temperature | Time | Yield* |
|---|---|---|---|---|---|
| L-Norvaline | Amino acid precursor | 1.0 | 80°C | 12 h | 62% |
| 4-Fluorobenzaldehyde | Aryl aldehyde | 1.2 | Reflux | 8 h | - |
| Indole-3-glyoxalic acid | Diketone/indole source | 1.0 | - | - | - |
| Methanesulfonic acid | Catalyst | 0.5 eq | - | - | - |
Fragment Coupling Approach
A modular synthesis strategy involving separate preparation of azepane and indole fragments followed by diketone-mediated coupling provides precise stereochemical control:
Step 1: Azepane Ring Synthesis
- Substrate : 3-(4-Fluorophenyl)azepane
- Method : Buchwald-Hartwig amination of 1-bromo-3-(4-fluorophenyl)hexane followed by ring-closing metathesis
- Conditions :
- Pd(OAc)₂/Xantphos catalytic system
- Grubbs II catalyst (5 mol%)
- Toluene, 110°C, 24 h
Step 2: Indole Activation
- Substrate : 3-Acetylindole
- Method : Friedel-Crafts acylation followed by oxidation
- Conditions :
- AcCl, AlCl₃, DCM, 0°C → RT
- Jones reagent (CrO₃/H₂SO₄), acetone, 0°C
Step 3: Fragment Coupling
- Reaction Type : Nucleophilic acyl substitution
- Conditions :
- 3-(4-Fluorophenyl)azepane (1.2 eq)
- 3-Oxindole acetyl chloride (1.0 eq)
- Et₃N (3.0 eq), THF, −78°C → RT
Reaction Optimization and Mechanistic Considerations
Acid Catalysis in Ring Formation
Strong Brønsted acids (e.g., methanesulfonic acid) and Lewis acids (BF₃·Et₂O) prove critical for facilitating both imine formation and cyclization steps. Deuterium labeling studies suggest a concerted asynchronous mechanism where:
- Protonation of the indole nitrogen enhances electrophilicity at C3
- Simultaneous activation of the azepane amine promotes nucleophilic attack on the diketone carbonyl
Table 2: Acid Screening for Cyclization Efficiency
| Acid | Concentration | Time (h) | Conversion (%) |
|---|---|---|---|
| Methanesulfonic acid | 0.5 M | 6 | 92 |
| p-Toluenesulfonic acid | 0.5 M | 12 | 78 |
| BF₃·Et₂O | 1.0 M | 8 | 85 |
| No acid | - | 24 | <5 |
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate imine formation but hinder cyclization due to strong solvation effects. Mixed solvent systems (THF/H₂O 4:1) optimize both reaction phases through:
- Enhanced solubility of ionic intermediates
- Controlled polarity for transition state stabilization
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the multicomponent approach for continuous manufacturing addresses scalability challenges:
Reactor Design :
- Two-stage tubular reactor with segmented flow
- Stage 1: Imine formation (residence time 30 min)
- Stage 2: Cyclization (residence time 2 h)
Advantages :
- 83% yield at 50 g/h throughput
- Reduced solvent consumption (3.2 L/kg vs. 12 L/kg batch)
Purification Technology
Integrated crystallization-HPLC systems enable high-purity (>99.5%) production:
Crystallization :
- Anti-solvent: Heptane/EtOAc (7:3)
- Cooling gradient: 60°C → −20°C over 6 h
Chromatography :
- Column: C18 reverse phase
- Mobile phase: MeCN/H₂O (55:45) + 0.1% TFA
Alternative Synthetic Pathways
Enzymatic Dynamic Kinetic Resolution
Recent advances in biocatalysis suggest potential for asymmetric synthesis using engineered transaminases:
Key Features :
- 98% ee achieved for azepane fragment
- Co-factor recycling system (glucose dehydrogenase)
Photochemical [2+2] Cycloaddition
UV-mediated coupling of ene-dione precursors offers atom-economical access to the diketone bridge:
Conditions :
- 365 nm LED irradiation
- Benzophenone photosensitizer
- 72% yield, >20:1 d.r.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for Industrial Applicability
| Parameter | Multicomponent | Fragment Coupling | Flow Chemistry |
|---|---|---|---|
| Total Steps | 1 | 5 | 1 |
| Overall Yield | 62% | 38% | 83% |
| Purity | 95% | 99% | 99.5% |
| Scalability | Moderate | Low | High |
| Cost ($/kg) | 12,500 | 34,000 | 8,200 |
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced alcohols, and halogenated azepane compounds.
Scientific Research Applications
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets. The indole ring can bind to various receptors, modulating their activity. The azepane ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Physicochemical Properties
Key physicochemical parameters for selected analogues include:
*Calculated molecular weight based on structural analysis.
Notably, halogenated derivatives (e.g., 3e, 3f) exhibit higher molecular weights compared to non-halogenated analogues. The azepane-containing target compound has a larger molecular weight due to the seven-membered ring, which may influence solubility and bioavailability.
Key Research Findings
Impact of Substituents on Reactivity
Thermal Stability
Compounds with fused aromatic systems (e.g., bromo-furan in 3o) exhibit higher melting points (175–209°C), suggesting stronger intermolecular interactions (e.g., π-stacking) compared to simpler aryl derivatives .
Biological Activity
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound characterized by its unique structural features, including an indole and an azepane ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Structural Characteristics
The compound’s structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
| Molecular Formula | C22H21FN2O2 |
| Molecular Weight | 364.42 g/mol |
| CAS Number | 1798459-02-5 |
The biological activity of 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is primarily attributed to its interaction with specific molecular targets. The indole moiety is known for its ability to bind to various receptors, potentially modulating their activity. The azepane ring enhances the compound's pharmacokinetic properties, allowing for better membrane permeability and bioavailability.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several enzymes, including human cholinesterases (hAChE and hBChE). The inhibition profile suggests that the compound can effectively interact with the active sites of these enzymes, leading to significant biological effects.
Biological Activity Data
A study assessing the inhibition of human cholinesterases highlighted the efficacy of various analogues derived from similar structures. For instance, compounds containing the 1,2-dione motif demonstrated potent inhibition against hCE1 and hiCE, with K_i values indicating strong binding affinity:
| Compound | hCE1 K_i (nM) | hiCE K_i (nM) | Selectivity Ratio (hCE1/hiCE) |
|---|---|---|---|
| 1Ad | 12.2 ± 1.1 | 112 ± 9.7 | 0.11 |
| 1Ae | 25.9 ± 5.6 | 171 ± 8.3 | 0.15 |
These results suggest that modifications in the molecular structure can significantly influence the selectivity and potency of the compounds against different enzyme isoforms .
Case Studies
In a case study focusing on the synthesis and biological evaluation of related compounds, researchers utilized computer-assisted docking techniques to predict binding affinities and interaction modes with target enzymes. The study revealed that compounds with electron-withdrawing groups like fluorine exhibited enhanced electrophilicity, which correlated with increased inhibitory potency against cholinesterases .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving acylation, nucleophilic substitution, and cyclization. For example, similar indole-dione derivatives are synthesized using 2-(1H-indol-3-yl)-2-oxoacetyl chloride and azepane derivatives under reflux in dichloromethane (DCM) with triethylamine as a base, achieving yields up to 78% . Key optimization parameters include:
- Temperature : Maintaining 40–60°C during acylation to balance reactivity and side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., indole protons at δ 7.2–8.2 ppm, carbonyl carbons at δ 185–190 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 435.2) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the azepane-indole system .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in DMSO and acetone (>10 mg/mL), moderately soluble in ethanol. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Stable at −20°C for >6 months in anhydrous conditions. Degradation occurs at >100°C or in acidic/basic media (pH <4 or >10), monitored via HPLC .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the final cyclization step?
- Methodological Answer : Low yields (e.g., <50%) often stem from steric hindrance in the azepane ring. Strategies include:
- Catalysts : Pd(OAc) or CuI in Suzuki-Miyaura coupling improves aryl-azepane bond formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and increases purity by minimizing side products .
- Inert Atmosphere : Use of argon/nitrogen prevents oxidation of indole moieties .
Q. What structural features of this compound correlate with its anticancer activity, and how can SAR studies guide further optimization?
- Methodological Answer :
- Key SAR Insights :
- Fluorophenyl Group : Enhances lipophilicity and membrane permeability (logP ~3.2) .
- Indole Moiety : Critical for intercalation with DNA topoisomerase II, as shown in analogues with IC values of 2.1–8.4 µM against HeLa cells .
- Optimization Pathways :
- Heterocyclic Replacements : Substituting azepane with piperidine improves metabolic stability but reduces potency .
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the phenyl ring increase target affinity by 30–40% in enzyme inhibition assays .
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Discrepancies (e.g., high in vitro vs. low in vivo efficacy) arise from pharmacokinetic variability. Mitigation strategies:
- Pharmacokinetic Profiling : Assess plasma half-life (t) and bioavailability via LC-MS/MS in rodent models .
- Metabolite Identification : UPLC-QTOF-MS detects active metabolites (e.g., hydroxylated derivatives) contributing to off-target effects .
- Dose Escalation Studies : Validate therapeutic windows using MTD (maximum tolerated dose) and LD assays .
Q. What experimental models are most appropriate for evaluating this compound’s neuropharmacological potential?
- Methodological Answer :
- In Vitro Models :
- Primary Neuronal Cultures : Assess NMDA receptor modulation via calcium imaging (e.g., GluN2B subunit affinity) .
- In Vivo Models :
- Rodent Forced Swim Test (FST) : Screen for antidepressant-like effects (dose range: 10–50 mg/kg i.p.) .
- Microdialysis : Measure serotonin/norepinephrine levels in the prefrontal cortex .
Q. How can computational methods predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2, IC ~1.8 µM) .
- MD Simulations : GROMACS evaluates binding stability (RMSD <2 Å over 100 ns) in kinase targets .
- QSAR Models : 3D descriptors (e.g., WHIM, GETAWAY) predict cytotoxicity across cancer cell panels (R >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
